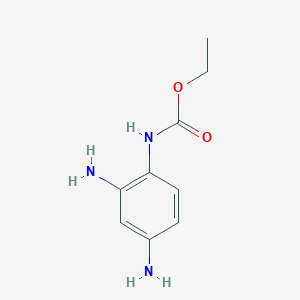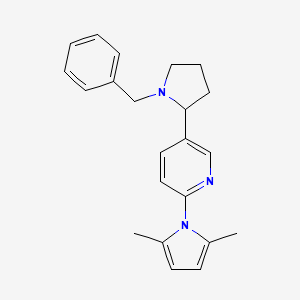![molecular formula C16H20N2 B11825477 (2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)
(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] is a complex organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
The synthesis of (2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of a suitable precursor containing both aziridine and indole functionalities. The reaction conditions typically include the use of a strong base to deprotonate the precursor, followed by cyclization under controlled temperature conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: The aziridine ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Industry: The compound’s reactivity makes it useful in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] involves its interaction with molecular targets such as enzymes and proteins. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial applications, where it can disrupt cellular processes and inhibit the growth of cancer cells or microorganisms .
Comparison with Similar Compounds
Similar compounds to (2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] include other aziridine derivatives and spiro compounds. Some examples are:
Aziridine-2-carboxylic acid: Known for its use in the synthesis of amino acids and peptides.
(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid: Used as a building block in organic synthesis.
The uniqueness of (2R,3’aS,7’aR)-1’-benzyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] lies in its spiro connection between the aziridine and indole moieties, which imparts distinct chemical and biological properties compared to other aziridine derivatives.
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(3R,3aS,7aR)-1-benzylspiro[3a,6,7,7a-tetrahydro-2H-indole-3,2'-aziridine] |
InChI |
InChI=1S/C16H20N2/c1-2-6-13(7-3-1)10-18-12-16(11-17-16)14-8-4-5-9-15(14)18/h1-4,6-8,14-15,17H,5,9-12H2/t14-,15+,16+/m0/s1 |
InChI Key |
VLHRGEFPSRUCSQ-ARFHVFGLSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C=C1)[C@@]3(CN3)CN2CC4=CC=CC=C4 |
Canonical SMILES |
C1CC2C(C=C1)C3(CN3)CN2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B11825405.png)



![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)
![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)

![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)




![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)

